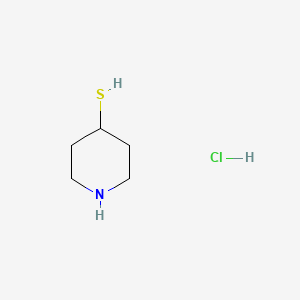

Piperidine-4-thiol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperidine-4-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMBSTCFPATRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543922 | |

| Record name | Piperidine-4-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99201-86-2 | |

| Record name | Piperidine-4-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidine-4-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Piperidine-4-thiol Hydrochloride: Physicochemical Properties and Experimental Characterization

This guide provides an in-depth exploration of piperidine-4-thiol hydrochloride, a crucial building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a practical understanding of the compound's core physical properties, the rationale behind its characterization, and the experimental protocols necessary for its reliable use in a laboratory setting. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals.[1][2][3][4] The addition of a thiol group at the 4-position introduces a reactive nucleophilic center, making this compound a versatile intermediate for creating novel molecular entities.[5]

Core Physicochemical & Structural Properties

This compound is valued for its specific combination of a basic heterocyclic amine and a reactive thiol functional group. As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous media compared to its free base form, which is a critical consideration for many synthetic and biological applications.[5]

Structural and Molecular Data

The fundamental identity of this compound is defined by its molecular structure and associated identifiers.

-

Chemical Structure: A visual representation of the chemical structure.

-

Key Identifiers and Properties: A summary of the compound's essential data is presented below. This table serves as a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 99201-86-2 | [6][7] |

| Molecular Formula | C₅H₁₂ClNS | [5][6] |

| Molecular Weight | 153.67 g/mol | [6] |

| Appearance | White to off-white crystalline solid (typical) | Inferred |

| Melting Point | Data not widely reported; related piperidine hydrochlorides melt >200 °C | [8] |

| Boiling Point | 221.7°C at 760 mmHg | [6] |

| Solubility | Soluble in water; soluble in alcohols.[5][9] | Inferred |

| InChI | InChI=1/C5H11NS.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H | [5][6] |

Spectroscopic and Analytical Characterization

The structural integrity of this compound must be rigorously confirmed before its use in sensitive applications like drug synthesis. A multi-technique spectroscopic approach provides a comprehensive and self-validating system for identity and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Protons on the piperidine ring typically appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm).[8] The proton attached to the thiol group (-SH) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The N-H proton of the hydrochloride salt would also be present, often as a broad peak.

-

¹³C NMR: The carbon spectrum will show distinct signals for the non-equivalent carbons of the piperidine ring. The carbon atom bearing the thiol group would be shifted downfield compared to the other CH₂ groups due to the influence of the sulfur atom.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups.

-

N-H Stretch: A broad and strong absorption band is expected in the 2700-3300 cm⁻¹ region, characteristic of the ammonium salt (R₃N⁺-H).

-

S-H Stretch: A weak but sharp absorption band is anticipated around 2550-2600 cm⁻¹, indicative of the thiol group. This peak's presence is a critical diagnostic marker.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Under electrospray ionization (ESI+), the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 118.07.[10] The loss of the hydrochloride is typical during ionization. Fragmentation patterns would likely involve the loss of the thiol group or cleavage of the piperidine ring.

Experimental Workflows and Protocols

The following protocols describe standard methodologies for verifying the physical properties of this compound. Adherence to these procedures ensures data reliability and consistency.

General Characterization Workflow

A logical workflow is critical for efficient and thorough characterization of an incoming chemical sample.

Caption: Workflow for chemical identity and purity verification.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.

-

Sample Preparation: Finely grind a small amount of the crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (10-15 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the previously determined range.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Protocol: Qualitative Solubility Assessment

Causality: Understanding solubility is paramount for selecting appropriate solvents for reactions, purifications, and biological assays. As a salt, high polarity solvents are expected to be effective.

-

Setup: Arrange a series of labeled test tubes, each containing a target solvent (e.g., deionized water, ethanol, dichloromethane, hexane).

-

Addition: Add approximately 10 mg of this compound to each test tube.

-

Observation: Vortex each tube for 30 seconds and observe. Record whether the solid dissolves completely, partially, or not at all.

-

Classification: Classify the solubility as "soluble" (>1 mg/mL), "sparingly soluble," or "insoluble."

Safety, Handling, and Storage

Proper handling ensures laboratory safety and maintains the chemical integrity of the compound.

-

Safety Precautions: Thiols can have strong odors and may be toxic. All handling should be performed in a well-ventilated fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[12][13]

-

Stability and Storage: The compound is hygroscopic and sensitive to oxidation (the thiol can form disulfides).[5][14] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

The logical relationship between the compound's properties and its handling requirements is crucial.

Caption: Relationship between properties and handling protocols.

References

-

This compound (C5H11NS) - PubChemLite. [Link]

-

7 - SAFETY DATA SHEET. [Link]

-

Piperidine | Solubility of Things. [Link]

-

Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. [Link]

-

Piperidine - Wikipedia. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

-

Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 99201-86-2: this compound [cymitquimica.com]

- 6. This compound | 99201-86-2 [chemnet.com]

- 7. 99201-86-2, this compound, CAS No 99201-86-2 this compound id [chemnet.com]

- 8. Buy 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride | 1289385-78-9 [smolecule.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. PubChemLite - this compound (C5H11NS) [pubchemlite.lcsb.uni.lu]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. chemos.de [chemos.de]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Piperidine-4-thiol Hydrochloride: Synthesis, Analysis, and Core Principles for Drug Discovery

This guide provides a comprehensive technical overview of piperidine-4-thiol hydrochloride (CAS No: 99201-86-2), a versatile heterocyclic building block pivotal in medicinal chemistry and drug development. Designed for researchers and scientists, this document moves beyond simple data recitation to explain the causality behind the synthetic and analytical methodologies, ensuring a deeper understanding of the compound's behavior and application.

Introduction: The Strategic Value of a Functionalized Piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile scaffold for introducing three-dimensional complexity into drug candidates. The incorporation of a thiol (-SH) group at the 4-position introduces a uniquely reactive handle. Thiols are known for their ability to form covalent bonds with biological targets, act as antioxidants, and participate in Michael additions, making piperidine-4-thiol a valuable intermediate for creating novel therapeutics.[2]

This compound is typically supplied as a hydrochloride salt, a strategic choice that enhances its stability and shelf-life.[2] The protonated piperidinium ion is less susceptible to oxidation compared to the free base, and the salt form significantly improves its solubility in aqueous and polar protic solvents, simplifying its use in various reaction conditions.

Chemical Structure and Physicochemical Properties

The fundamental identity of this compound lies in its simple yet highly functionalized structure. The piperidine ring exists in a stable chair conformation, with the thiol group capable of occupying either an axial or equatorial position.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below. This data is essential for planning reactions, developing analytical methods, and understanding its pharmacokinetic potential.

| Property | Value | Source |

| CAS Number | 99201-86-2 | [3] |

| Molecular Formula | C₅H₁₂ClNS | [3] |

| Molecular Weight | 153.67 g/mol | [3] |

| Boiling Point | 221.7 °C at 760 mmHg | [3] |

| Flash Point | 87.9 °C | [3] |

| Predicted XlogP | 0.6 | [4] |

| Appearance | White to off-white solid (Typical) | Supplier Data |

Representative Synthesis Pathway

While this compound is commercially available, understanding its synthesis is crucial for process development and analogue creation. A specific, peer-reviewed protocol for its direct synthesis is not readily found in core literature, suggesting its preparation is often embedded within broader synthetic campaigns or considered established art. Therefore, we present a robust and chemically sound two-step representative pathway starting from the common building block, N-Boc-4-hydroxypiperidine.

This approach is predicated on two reliable transformations: the conversion of a secondary alcohol to a thiol via a thioacetate intermediate, followed by simultaneous deprotection and hydrolysis.

Caption: Workflow for the representative synthesis of this compound.

Step 1: Mitsunobu Reaction for Thioacetate Formation

The conversion of the hydroxyl group to a thiol is effectively achieved via a thioacetate intermediate. The Mitsunobu reaction is the ideal choice for this transformation as it proceeds under mild conditions with a predictable inversion of stereochemistry (though not relevant for this achiral substrate).

Causality: Direct conversion of an alcohol to a thiol can be challenging. The Mitsunobu reaction provides a high-yielding alternative by activating the hydroxyl group in situ with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms an excellent leaving group, which is then displaced by the nucleophilic thioacetic acid. Using thioacetic acid is preferable to using H₂S gas due to its ease of handling and the stability of the resulting thioacetate intermediate, which is less prone to oxidation than the free thiol.

Experimental Protocol (Representative):

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-4-hydroxypiperidine (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Reagent Addition: Add triphenylphosphine (1.2 equiv) and thioacetic acid (1.2 equiv). Cool the resulting solution to 0 °C in an ice bath.

-

Reaction Initiation: Add DIAD (1.2 equiv) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-(acetylthio)piperidine.

Step 2: Simultaneous Deprotection and Hydrolysis

The final step involves the removal of both the tert-butyloxycarbonyl (Boc) protecting group from the nitrogen and the acetyl group from the sulfur. This can be efficiently accomplished in a single step using strong acidic conditions.

Causality: The Boc group is a standard amine protecting group specifically designed to be labile under strong acid. Concurrently, the thioester is readily hydrolyzed under these acidic, aqueous conditions. Using a solution of hydrogen chloride (HCl) in a solvent like dioxane, methanol, or ethanol serves a dual purpose: it provides the acid necessary for both reactions and delivers the chloride counter-ion to form the final, stable hydrochloride salt, which often precipitates from the reaction mixture, simplifying its isolation.

Experimental Protocol (Representative):

-

Setup: Dissolve the N-Boc-4-(acetylthio)piperidine (1.0 equiv) from the previous step in methanol (~0.3 M).

-

Reaction: To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv).

-

Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of this compound should form.

-

Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white solid under high vacuum to yield the final product. The purity can be assessed by HPLC and NMR as described in the following section.

Analysis and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized material. A combination of NMR spectroscopy, mass spectrometry, and chromatography provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. For this compound, spectra are typically recorded in D₂O or DMSO-d₆ due to its salt nature.

Predicted ¹H NMR Spectrum (400 MHz, D₂O):

-

δ 3.40-3.55 (m, 2H): Protons at C2 and C6, axial. These are adjacent to the electron-withdrawing ammonium group (N⁺H₂), shifting them significantly downfield. They appear as a multiplet due to coupling with the adjacent C3/C5 protons.

-

δ 3.05-3.20 (m, 2H): Protons at C2 and C6, equatorial. Also downfield due to proximity to the nitrogen.

-

δ 2.95-3.10 (m, 1H): Proton at C4. This methine proton is coupled to four adjacent protons on C3 and C5, resulting in a complex multiplet.

-

δ 2.10-2.25 (m, 2H): Protons at C3 and C5, equatorial.

-

δ 1.80-1.95 (m, 2H): Protons at C3 and C5, axial.

Predicted ¹³C NMR Spectrum (101 MHz, D₂O):

-

δ 43.5 ppm: C2 and C6. These carbons are deshielded by the adjacent nitrogen atom.

-

δ 38.0 ppm: C4. The carbon directly attached to the sulfur atom.

-

δ 32.0 ppm: C3 and C5.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight.

Expected ESI-MS Result (Positive Ion Mode):

-

Primary Ion: In the positive ion mode, the analysis will detect the protonated free base, not the hydrochloride salt. The expected molecular ion [M+H]⁺ corresponds to the free base (C₅H₁₁NS, MW = 117.06).

-

Predicted m/z: 118.0685 ([C₅H₁₂NS]⁺).[4]

-

Fragmentation: Tandem MS (MS/MS) would likely show a primary fragmentation pattern involving α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, a characteristic pathway for piperidine derivatives. This would result in the loss of ethylene (C₂H₄) and the formation of a stable iminium ion fragment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.

Self-Validating HPLC Protocol for Purity Assessment:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for this type of molecule.

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in Water. The acid is crucial to ensure the amine remains protonated, leading to sharp, symmetrical peak shapes.

-

Solvent B: Acetonitrile.

-

-

Gradient: A typical gradient would be 5% to 95% Solvent B over 10 minutes. This ensures that any potential impurities with different polarities are effectively separated from the main product peak.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm. Thiols are poor chromophores, so detection at low wavelengths is necessary. For quantitative analysis requiring higher sensitivity, pre-column derivatization with a fluorescent tag like SBD-F can be employed.[5]

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

| Analysis Technique | Predicted Key Data | Rationale |

| ¹H NMR | Multiplets at δ ~3.4, ~3.1, ~3.0, ~2.1, ~1.8 ppm | Protons adjacent to N⁺H₂ are deshielded and shifted downfield. |

| ¹³C NMR | Peaks at δ ~43.5, ~38.0, ~32.0 ppm | C2/C6 are deshielded by nitrogen; C4 is influenced by sulfur. |

| ESI-MS | [M+H]⁺ at m/z 118.0685 | Corresponds to the protonated free base (C₅H₁₁NS). |

| HPLC | Symmetrical peak on C18 column with acidic mobile phase | Acid ensures protonation of the amine for good chromatography. |

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound requires careful handling due to the combined hazards of the piperidine class and the thiol functional group.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: Piperidine derivatives can be toxic if ingested or absorbed through the skin and may cause irritation or burns.[6]

-

Storage: The thiol group is susceptible to air oxidation, which can lead to the formation of disulfide impurities. The hydrochloride salt form mitigates this but does not eliminate it. Store the compound tightly sealed in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen) to maximize its shelf-life.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the combination of a proven pharmaceutical scaffold and a versatile reactive thiol handle. Understanding its logical synthesis from common starting materials and the principles behind its analytical characterization allows researchers to use it effectively and with confidence. The methodologies outlined in this guide, from the representative synthesis to the detailed analytical protocols, provide a robust framework for the successful application of this compound in the demanding environment of drug discovery and development.

References

-

PubChemLite. (n.d.). This compound (C5H11NS). Retrieved January 4, 2026, from [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

-

Li, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Retrieved from [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: Piperidine. Retrieved January 4, 2026, from [Link]

-

Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(5), 1535. Retrieved from [Link]

-

Wang Group, UC Berkeley. (n.d.). Example Experimental Sections. Retrieved January 4, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. This compound | 99201-86-2 [chemnet.com]

- 4. PubChemLite - this compound (C5H11NS) [pubchemlite.lcsb.uni.lu]

- 5. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

piperidine-4-thiol hydrochloride CAS number 143778-36-7 properties

An In-depth Technical Guide to Piperidine-4-thiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No. 143778-36-7), a versatile heterocyclic building block. As a bifunctional molecule, its unique combination of a secondary amine within a piperidine ring and a reactive thiol group makes it a valuable intermediate in organic synthesis and a cornerstone for the development of novel therapeutic agents. This document will explore its chemical properties, synthesis, reactivity, applications, analytical methods, and safety protocols, offering field-proven insights for its effective utilization in a research and development setting.

Section 1: Core Physicochemical and Structural Properties

This compound is a chemical compound featuring a six-membered saturated nitrogen-containing piperidine ring.[1] The key functionalities are a thiol (-SH) group at the 4-position and a secondary amine, which is protonated to form the hydrochloride salt. This salt form typically enhances the compound's stability and aqueous solubility compared to its free base form.[1]

While the CAS number 143778-36-7 was specified, the more commonly referenced CAS number in commercial and chemical databases for this compound appears to be 99201-86-2. The data presented here pertains to the structure known as this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 143778-36-7 (User specified); 99201-86-2 (Commonly cited) | [1][2][3] |

| Molecular Formula | C₅H₁₂ClNS | [1][3] |

| Molecular Weight | 153.67 g/mol | [3] |

| Appearance | Typically a solid | N/A |

| Boiling Point | 221.7°C at 760 mmHg (for free base) | [3] |

| Flash Point | 87.9°C (for free base) | [3] |

| Solubility | Soluble in water | [1] |

| Stability | The hydrochloride salt is generally stable under recommended storage conditions. | [1][4] |

| Synonyms | 4-Piperidinethiol hydrochloride, 4-Mercaptopiperidine hydrochloride | [1][3] |

Section 2: Synthesis, Reactivity, and Mechanistic Insights

The synthetic utility and chemical behavior of this compound are dictated by its two primary reactive centers: the secondary amine and the thiol group.

General Synthetic Strategies

Conceptual Synthesis Workflow:

-

Formation of a Piperidone Intermediate: A common starting point is the synthesis of N-protected 4-piperidone.

-

Introduction of the Thiol Group: The ketone can be converted to a thiol. This can be achieved through various methods, such as reduction of a corresponding sulfonyl chloride or reaction with a sulfurating agent like Lawesson's reagent followed by reduction.

-

Deprotection and Salt Formation: The N-protecting group (e.g., Boc, Cbz) is removed under acidic conditions, which concurrently forms the hydrochloride salt.

Caption: Conceptual workflow for the synthesis of this compound.

Core Reactivity

The bifunctional nature of this molecule allows for selective reactions at either the nitrogen or sulfur atom, making it a highly versatile building block.

-

N-Functionalization: The secondary amine is a nucleophile and a base. It readily undergoes standard amine reactions such as alkylation, acylation, sulfonylation, and reductive amination. This site is crucial for extending the molecular scaffold or attaching the piperidine ring to a larger core structure.

-

S-Functionalization: The thiol group is nucleophilic and susceptible to oxidation. It can be alkylated to form thioethers, react with electrophiles, or be oxidized to form disulfides or sulfonic acids. This functionality is key for introducing sulfur-containing pharmacophores.

Caption: Key reaction pathways for this compound.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is an essential heterocyclic system found in a vast number of pharmaceuticals.[5] Its derivatives are utilized across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[5] The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[6]

This compound serves as a critical starting material for introducing a sulfur-linked moiety onto this privileged scaffold.

-

Scaffold for Bioactive Molecules: It is used as a foundational piece in the synthesis of more complex molecules with potential biological activity.[1] The thiol group allows for covalent attachment to various electrophilic partners, while the amine provides a point for further derivatization.

-

Enzyme Inhibitors and Probes: Thiol-containing compounds are known to interact with metal ions in enzyme active sites or participate in covalent inhibition. Derivatives of piperidine-4-thiol could be explored as inhibitors for various enzymes. For instance, related piperidine-based thiol esters have been synthesized and evaluated as selective substrates for acetylcholinesterase (AChE), demonstrating the utility of this scaffold in neuroscience research.[7]

-

Versatile Intermediate: Its dual reactivity makes it a valuable intermediate for building combinatorial libraries, enabling the rapid generation of diverse compounds for high-throughput screening.

Caption: Role as a building block in complex molecule synthesis.

Section 4: Analytical Methodologies

The quantitative and qualitative analysis of this compound requires specific analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong native UV chromophore in the piperidine ring, direct UV detection can be challenging, often necessitating derivatization or the use of alternative detection methods.

Protocol: RP-HPLC Method Development

This protocol outlines a general, self-validating approach for developing a robust Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound, based on established methods for similar piperidine compounds.[8][9][10]

Objective: To establish a selective and sensitive RP-HPLC method for the quantification of this compound.

Step 1: Pre-Column Derivatization (If using UV Detection)

-

Rationale: To attach a UV-active moiety to the analyte for sensitive detection. Piperidine's secondary amine is the ideal site for this reaction.

-

Procedure:

-

Dissolve a known quantity of the sample in a suitable solvent (e.g., acetonitrile).

-

Add a derivatizing agent, such as 4-toluenesulfonyl chloride, in the presence of a base.[8][9]

-

Allow the reaction to proceed to completion.

-

Quench the reaction and dilute the sample to the desired concentration with the mobile phase.

-

Step 2: Chromatographic Conditions

-

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a standard choice for reversed-phase chromatography.[8][10]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or 0.01M phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][10]

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Detection:

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[8]

Step 3: Method Validation

-

Linearity: Prepare a series of standards at different concentrations to establish a calibration curve. A correlation coefficient (R²) of >0.999 is typically desired.[8]

-

Precision: Analyze replicate injections of the same sample to assess the repeatability of the method (expressed as %RSD).

-

Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries between 98-102% are generally considered acceptable.

-

Limit of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[9]

Caption: Workflow for the development and validation of an HPLC analytical method.

Section 5: Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of personnel and maintain the integrity of this compound. The safety information provided is a synthesis from data sheets for piperidine hydrochloride and related hazardous compounds.[4][13][14]

Table 2: Hazard and Safety Information

| Category | Description | Source |

| GHS Hazard Statements | H301: Toxic if swallowed. May cause severe skin burns and eye damage (based on related piperidines). | [13][15] |

| GHS Precautionary Statements | P264: Wash hands and face thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P405: Store locked up. | [13][15] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, flame-retardant antistatic protective clothing, and eye/face protection.[16] Work in a well-ventilated area or under a chemical fume hood. | [16] |

| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place.[13] The compound may be hygroscopic. Store locked up or in an area accessible only to qualified personnel.[16] | [13][16] |

| Incompatible Materials | Strong oxidizing agents, strong acids, bases. | [4][14] |

| Hazardous Decomposition | Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and sulfur oxides. | [4][14] |

Section 6: Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its distinct bifunctional architecture. The combination of the privileged piperidine scaffold with a reactive thiol handle provides researchers and drug development professionals with a versatile tool for synthesizing novel and complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the advancement of chemical and pharmaceutical research.

References

- CAS 99201-86-2: this compound - CymitQuimica. (URL: )

- 4 - • SAFETY D

- 7 - SAFETY D

- SAFETY D

- Piperidine - SAFETY D

-

Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed. (URL: [Link])

- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: )

-

This compound (C5H11NS) - PubChemLite. (URL: [Link])

-

Piperidine nucleus in the field of drug discovery - ResearchGate. (URL: [Link])

-

Piperidine synthesis - Organic Chemistry Portal. (URL: [Link])

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. (URL: [Link])

-

4,4-Piperidinediol hydrochloride - LookChem. (URL: [Link])

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (URL: [Link])

-

Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt - ResearchGate. (URL: [Link])

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (URL: [Link])

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. (URL: [Link])

- CN105924408A - Synthetic method of piperidine hydrochloride - Google P

-

4-((4-Fluorophenyl)thio)piperidine hydrochloride, 95% Purity, C11H15ClFNS, 1 gram - Oakwood Chemical. (URL: [Link])

-

Piperidine - Wikipedia. (URL: [Link])

-

Chemical stability of meperidine hydrochloride in polypropylene syringes - PubMed. (URL: [Link])

- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P

Sources

- 1. CAS 99201-86-2: this compound [cymitquimica.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. This compound | 99201-86-2 [chemnet.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Piperidine-4-thiol Hydrochloride

Abstract

Piperidine-4-thiol hydrochloride is a crucial building block in medicinal chemistry and drug development, valued for the unique reactivity of its thiol group within a saturated heterocyclic scaffold.[1] This guide provides a comprehensive overview of the prevalent synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of key reactions, offer detailed, field-tested protocols, and present comparative data to inform methodological choices. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis and handling of this compound.

Introduction: The Significance of the Piperidine Thiol Moiety

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous drug classes due to its favorable pharmacokinetic properties and its ability to engage with biological targets.[2][3] The incorporation of a thiol (-SH) group at the 4-position introduces a versatile functional handle. Thiols are known for their nucleophilicity, their capacity to form disulfide bonds, and their ability to coordinate with metal ions. These properties make piperidine-4-thiol a valuable intermediate for synthesizing compounds with potential applications as enzyme inhibitors, receptor modulators, and agents for targeted drug delivery. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.[1]

Strategic Overview of Synthetic Routes

The synthesis of this compound generally proceeds through a protected piperidine intermediate to prevent unwanted side reactions involving the secondary amine. The most common strategies involve the introduction of the sulfur functionality onto a pre-formed piperidine ring. The choice of strategy often depends on the availability of starting materials, desired scale, and safety considerations.

The most prevalent and reliable method involves the nucleophilic substitution of a suitable leaving group at the 4-position of a protected piperidine with a sulfur nucleophile. A common starting material for this approach is N-Boc-4-piperidinone.[4][5]

Detailed Synthetic Protocol: A Validated Two-Step Approach

This section details a robust and widely adopted two-step synthesis starting from N-Boc-4-piperidinone. This method is advantageous due to the commercial availability of the starting material and the generally high yields achieved.

Overall Workflow:

References

- 1. CAS 99201-86-2: this compound [cymitquimica.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]

- 5. apps.dtic.mil [apps.dtic.mil]

A Senior Application Scientist's Technical Guide to Piperidine-4-thiol Hydrochloride: From Synthetic Building Block to Bioactive Potential

For: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary: Re-contextualizing Piperidine-4-thiol Hydrochloride

This technical guide addresses the role and utility of this compound in modern chemical biology and drug discovery. It is crucial to establish from the outset that This compound is not an end-product drug with a defined biological mechanism of action . Instead, its significance lies in its function as a versatile chemical intermediate—a foundational building block used in the synthesis of more complex, pharmacologically active molecules[1][2][3].

The inherent value of this compound stems from two key structural features: the piperidine ring , a highly privileged scaffold in medicinal chemistry, and the nucleophilic thiol group , which provides a reactive handle for diverse chemical modifications[1][4]. This guide will not describe a non-existent mechanism of action for the title compound itself. Rather, it will provide an in-depth exploration of how its structural attributes are leveraged by medicinal chemists to construct novel therapeutic candidates with specific biological targets. We will delve into the chemical logic behind its use, survey the types of bioactive agents it helps create, and provide practical synthetic context.

Part 2: Core Chemical Attributes and Strategic Importance

The utility of this compound in synthesis is a direct result of its constituent parts. Understanding these parts explains the causal choices behind its selection in a synthetic campaign.

1. The Piperidine Scaffold: A Privileged Structure

The piperidine ring is one of the most common heterocyclic motifs found in approved pharmaceuticals and clinical candidates[4][5]. Its prevalence is due to a combination of favorable properties:

-

Improved Physicochemical Properties: The saturated, non-aromatic ring can enhance a molecule's three-dimensionality, which can lead to more specific interactions with biological targets. The basic nitrogen atom is typically protonated at physiological pH, which can significantly improve aqueous solubility and the ability to form salt bridges with target proteins[4].

-

Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, contributing to better pharmacokinetic profiles (ADME) and reduced toxicity for the final drug compound[4].

-

Conformational Flexibility: It primarily adopts a stable chair conformation, similar to cyclohexane[6]. This defined, yet flexible, geometry allows chemists to precisely orient substituents in axial or equatorial positions to optimize binding with a target protein.

2. The Thiol (-SH) Group: A Reactive Nucleophilic Handle

The thiol group at the 4-position is the compound's primary reactive site. Its utility is rooted in fundamental organic chemistry principles:

-

High Nucleophilicity: The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (S-). This allows for efficient reaction with a wide range of electrophiles.

-

Versatile Chemistry: It readily participates in reactions such as S-alkylation, S-acylation, and Michael additions. This chemical versatility enables the straightforward linkage of the piperidine core to other molecular fragments, a cornerstone of combinatorial chemistry and lead optimization.

-

Potential for Target Interaction: While not a mechanism for this specific compound, a thiol group in a final drug molecule can act as a hydrogen bond donor or, more significantly, form covalent bonds with specific residues (like cysteine) in a protein's active site, leading to potent and irreversible inhibition.

The combination of a privileged scaffold with a versatile reactive handle makes this compound a valuable starting material for building libraries of diverse compounds for biological screening.

Caption: Role of Piperidine-4-thiol HCl in a Drug Discovery Workflow.

Part 4: Experimental Protocol: Representative Synthetic Application

To provide a self-validating and practical context, the following is a generalized, representative protocol for the S-alkylation of piperidine-4-thiol, a common first step in a synthetic sequence. This protocol illustrates how the thiol group is leveraged for further modification.

Objective: To synthesize a 4-(alkylthio)piperidine derivative from this compound.

Materials:

-

This compound

-

An appropriate electrophile (e.g., benzyl bromide, R-X)

-

A suitable base (e.g., potassium carbonate, K₂CO₃, or triethylamine, Et₃N)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

-

Materials for workup (e.g., water, ethyl acetate, brine) and purification (e.g., silica gel for column chromatography)

Methodology:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous solvent (e.g., DMF).

-

Deprotonation: Add the base (approximately 2.2 equivalents) to the suspension. The base serves two purposes: to neutralize the hydrochloride salt and to deprotonate the thiol group, forming the more nucleophilic thiolate anion. Stir the mixture at room temperature for 20-30 minutes.

-

Electrophile Addition: Slowly add the electrophile (R-X, 1.1 equivalents) to the reaction mixture. The addition is often done dropwise, and the reaction may be cooled with an ice bath if the reaction is expected to be highly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature (or with gentle heating, depending on the reactivity of the electrophile) for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Aqueous Workup: Once the reaction is complete, quench the mixture by pouring it into water. Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 times).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography, to yield the pure 4-(alkylthio)piperidine derivative.

-

Characterization: The structure and purity of the final compound must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This self-validating protocol includes monitoring and characterization steps to ensure the desired transformation has occurred, reflecting the rigorous standards of medicinal chemistry research.

References

-

Kikuchi, T., Okamura, T., Fukushi, K., & Irie, T. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & Pharmaceutical Bulletin, 33(4), 702-706. [Link]

-

Li, X., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(10), 1185-1194. [Link]

-

PubChem. Piperidine-4-thiol. National Center for Biotechnology Information. [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Kharitonov, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4805. [Link]

-

Sabatino, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1325-1335. [Link]

-

Abbaszadeh, S., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 69, 547-556. [Link]

-

Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117002. [Link]

-

Yamanashi, Y., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 37(12), 1788-1794. [Link]

-

Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]

-

Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]

-

Kumar, B. S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a296-a316. [Link]

-

Kharitonov, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4805. [Link]

-

Wikipedia. Piperidine. [Link]

Sources

- 1. CAS 99201-86-2: this compound [cymitquimica.com]

- 2. Piperidine-4-thiol | C5H11NS | CID 426235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 99201-86-2 [chemnet.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

Piperidine-4-thiol Hydrochloride: A Technical Guide for the Modern Medicinal Chemist

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the piperidine ring stands as a quintessential privileged scaffold. Its three-dimensional structure, metabolic stability, and ability to present substituents in well-defined spatial orientations have cemented its role in a multitude of approved therapeutics.[1][2][3] Within this vital class of building blocks, Piperidine-4-thiol Hydrochloride (CAS No: 99201-86-2) emerges as a particularly strategic asset for researchers, scientists, and drug development professionals.[4][5]

This technical guide provides an in-depth review of this compound, moving beyond a simple datasheet to offer field-proven insights into its synthesis, reactivity, and application. As a bifunctional molecule, possessing both a nucleophilic thiol and a secondary amine, it offers a dual-handle approach for molecular elaboration, enabling its use in library synthesis, fragment-based drug discovery (FBDD), and the construction of complex lead compounds. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base, making it a more practical and handleable reagent in a laboratory setting.[5]

Physicochemical Properties and Characterization

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 99201-86-2 | [4] |

| Molecular Formula | C₅H₁₂ClNS | [4] |

| Molecular Weight | 153.67 g/mol | [4] |

| Synonyms | 4-Piperidinethiol hydrochloride, 4-Mercaptopiperidine HCl | [4][5] |

| Predicted XlogP | 0.6 | [6] |

| Form | Typically a solid | N/A |

| Solubility | Soluble in water | [5] |

Spectroscopic Signature (Predicted)

-

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the piperidine ring. The protons alpha to the nitrogen (positions 2 and 6) would appear as multiplets, likely in the δ 3.0-3.5 ppm range. The protons at positions 3 and 5 would be adjacent to both the CH and CH₂ groups, appearing as complex multiplets further upfield (δ 1.8-2.2 ppm). The proton on the thiol group (-SH) is a singlet with a variable chemical shift (typically δ 1.3-1.6 ppm), which can be confirmed by D₂O exchange. The proton at the 4-position (methine) would be a multiplet coupled to the adjacent methylene protons.

-

¹³C NMR: The carbon spectrum would show four distinct signals for the piperidine ring. The carbons alpha to the nitrogen (C2, C6) would be the most deshielded of the ring carbons. The carbon bearing the thiol group (C4) would be shifted downfield, while the C3 and C5 carbons would appear at the most upfield positions.

Synthesis and Purification: A Proposed Strategic Approach

A reliable and scalable synthesis is paramount for any key building block. While multiple routes to substituted piperidines exist, a practical and logical pathway to this compound commences from the commercially available and widely used N-Boc-4-piperidone.[7][8] This strategy offers excellent control over reactivity through the use of the tert-butoxycarbonyl (Boc) protecting group.

The proposed synthesis follows a three-step sequence:

-

Reduction: Conversion of the ketone to a secondary alcohol.

-

Thiol Introduction: Stereoinverting substitution of the hydroxyl group to a thioacetate.

-

Deprotection: Simultaneous hydrolysis of the thioester and acidic removal of the Boc group to yield the final hydrochloride salt.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

-

Rationale: The initial step involves the reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation as it will not affect the carbamate protecting group. Methanol serves as a suitable protic solvent.

-

Procedure:

-

To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq) and dissolve in methanol (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product, which can often be used in the next step without further purification.

-

Step 2: Synthesis of S-(1-(tert-butoxycarbonyl)piperidin-4-yl) ethanethioate

-

Rationale: The Mitsunobu reaction is a powerful method for converting a secondary alcohol to a variety of functional groups, including thioesters, with a clean inversion of stereochemistry.[4][5][9] Using thioacetic acid as the nucleophile provides a stable thioester intermediate, which protects the thiol from premature oxidation and is readily hydrolyzed in the final step. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) are the standard redox partners for this reaction.[6]

-

Procedure:

-

Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and thioacetic acid (1.2 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add DIAD (1.5 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC for the disappearance of the alcohol.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the thioacetate product.

-

Step 3: Synthesis of this compound

-

Rationale: This final step achieves two crucial transformations simultaneously. A strong acid, such as hydrochloric acid in dioxane or methanol, will cleave the acid-labile Boc protecting group.[10][11][12] The acidic, protic conditions will also facilitate the hydrolysis of the thioacetate to reveal the free thiol. The hydrochloride salt of the product precipitates from non-polar co-solvents or upon concentration.

-

Procedure:

-

Dissolve the S-(1-(tert-butoxycarbonyl)piperidin-4-yl) ethanethioate (1.0 eq) in a minimal amount of methanol or dioxane.

-

Add a solution of 4M HCl in dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, the product may precipitate directly from the reaction mixture. If not, concentrate the solution under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, wash with fresh ether, and dry under vacuum to yield this compound as a solid.

-

Chemical Reactivity: A Tale of Two Nucleophiles

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the secondary amine nitrogen and the sulfhydryl sulfur. The reactivity of each site can be modulated by the reaction conditions, particularly pH.

Reactivity at the Thiol Group

The thiol group is a soft nucleophile, particularly effective in its deprotonated thiolate form (RS⁻). This reactivity is central to its application as a building block.

-

S-Alkylation: In the presence of a mild base (e.g., K₂CO₃, Et₃N) to deprotonate the thiol, it readily undergoes Sₙ2 reactions with alkyl halides, epoxides, and other electrophiles to form stable thioether linkages. This is a cornerstone reaction for incorporating the piperidine scaffold.

-

Michael Addition: As a soft nucleophile, the thiolate readily participates in conjugate (1,4-) additions to α,β-unsaturated carbonyl compounds, providing a facile route to more complex structures.

-

Oxidation to Disulfides: Thiols are susceptible to oxidation, often simply by atmospheric oxygen, to form disulfide bonds.[13] This can be a nuisance if the free thiol is desired, but it is also a powerful tool for forming reversible covalent linkages in drug design or for creating dimeric molecules. Mild oxidants like iodine (I₂) or air can be used to promote this reaction.[14]

Reactivity at the Piperidine Nitrogen

The secondary amine is a moderately strong base and a good nucleophile. Its reactivity can be leveraged or temporarily masked.

-

N-Alkylation and Acylation: The nitrogen can be readily alkylated or acylated under standard conditions. This allows for the introduction of diverse side chains and functionalities.

-

pH Control: In its hydrochloride salt form, the nitrogen is protonated and non-nucleophilic. To engage the thiol in nucleophilic attack without N-alkylation, the reaction is typically run under basic conditions that deprotonate the thiol (pKa ~8-9) but may not fully deprotonate the ammonium salt (pKa ~11). Careful choice of base and stoichiometry is key. For selective N-functionalization, the more acidic thiol can be temporarily protected, for example, as a disulfide, which can be cleaved later in the synthetic sequence.

Applications in Medicinal Chemistry

This compound is a versatile building block primarily used as a nucleophilic scaffold to be elaborated into more complex drug-like molecules. Its bifunctionality allows for sequential or orthogonal derivatization strategies.

-

Scaffold for Library Synthesis: As illustrated above, the molecule is ideal for diversity-oriented synthesis. The nitrogen can be protected, allowing for a library of modifications to be made at the thiol position via parallel synthesis. Subsequent deprotection of the nitrogen allows for a second round of diversification, rapidly generating a large library of related compounds for high-throughput screening.

-

Linker and Conjugation Chemistry: The thiol group is a premier functional handle for bioconjugation. It can be used to attach the piperidine scaffold to peptides, proteins, or other biomolecules. It is also a key functional group for attaching to surfaces in applications like chemical biology probes or targeted drug delivery systems.

-

Fragment-Based Drug Discovery (FBDD): The small, rigid, and functionalized nature of piperidine-4-thiol makes it an excellent starting point or "fragment" in FBDD campaigns. Its ability to form specific hydrogen bonds (amine) and engage in other interactions (thiol) can be used to probe the active sites of biological targets. Hits can then be grown or linked from either the nitrogen or sulfur atoms.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of all chemical reagents is of paramount importance.

-

Hazards: this compound should be handled with care. Thiols are known for their strong, unpleasant odors and can be toxic. Piperidine derivatives can be irritants and harmful if swallowed or absorbed through the skin. A full Safety Data Sheet (SDS) from the supplier should always be consulted before use.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. As thiols are sensitive to oxidation, for reactions requiring the free thiol, it is advisable to handle the material under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The hydrochloride salt is hygroscopic and should be protected from moisture. Due to the potential for air oxidation, long-term storage under an inert atmosphere is recommended to maintain purity.

Conclusion

This compound is more than just another catalog chemical; it is a strategic building block that offers medicinal chemists a reliable and versatile tool for innovation. Its defined three-dimensional structure, coupled with the orthogonal reactivity of its thiol and secondary amine functionalities, provides a robust platform for constructing diverse molecular architectures. By understanding the principles of its synthesis, reactivity, and handling as outlined in this guide, researchers can confidently and efficiently leverage this powerful scaffold to accelerate the discovery and development of next-generation therapeutics.

References

-

Demir, A. S., & Sesenoglu, O. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(1), 1-58. [Link]

-

PubChemLite. (n.d.). This compound (C5H11NS). Retrieved from [Link]

-

Clayden, J., & Moran, W. J. (2008). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 4, 36. [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

-

DTIC. (2004). Piperidine Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of thiols to thioketones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

-

Khan Academy. (2013). Acetals as protecting groups and thioacetals. Retrieved from [Link]

-

Kobe University Repository. (2010). Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

-

DTIC. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

-

FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Scientific Research Publishing. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

-

PubMed Central. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-piperidone hcl hydrate.

-

PubMed. (1998). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

Sources

- 1. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. caymanchem.com [caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

piperidine-4-thiol hydrochloride molecular weight and formula

An In-Depth Technical Guide to Piperidine-4-thiol Hydrochloride: Properties, Applications, and Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, synthesis, reactivity, and applications, supported by practical protocols and safety guidelines.

Core Physicochemical Properties and Identifiers

This compound is a heterocyclic compound featuring a piperidine ring functionalized with a thiol group at the 4-position.[1] It is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility compared to the free base form.[1]

The fundamental molecular attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNS | [1][2] |

| Molecular Weight | 153.67 g/mol | [2] |

| CAS Number | 99201-86-2 | [2][3] |

| Appearance | White Crystalline Solid (Typical) | [4] |

| Boiling Point | 221.7°C at 760 mmHg | [2] |

| Flash Point | 87.9°C | [2] |

| Synonyms | 4-Piperidinethiol hydrochloride, 4-Mercaptopiperidine HCl | [1][2] |

Structural Elucidation and Chemical Reactivity

The utility of this compound in organic synthesis stems from its distinct structural features: a secondary amine within the piperidine ring and a nucleophilic thiol group.

Caption: Conceptual Synthetic Workflow.

This multi-step process highlights the importance of protecting groups (e.g., Boc, Cbz) on the piperidine nitrogen to prevent side reactions and direct the desired chemical transformations at the 4-position. Purification is typically achieved through recrystallization, leveraging the crystalline nature of the hydrochloride salt.

Applications in Research and Drug Development

This compound serves as a crucial building block for constructing more complex molecules, particularly in the pharmaceutical industry. [5][6]The piperidine scaffold is ubiquitous in medicinal chemistry, appearing in drugs for a vast range of therapeutic areas. [7][8] Key Application Areas:

-

Thioether Synthesis: The primary use is in forming thioether bonds via nucleophilic substitution or Michael addition reactions. This allows for the stable linking of the piperidine core to other pharmacophores or molecular scaffolds.

-

Linker Chemistry: In bioconjugation and the development of Antibody-Drug Conjugates (ADCs) or PROTACs, thiol-containing linkers are employed for their specific reactivity. This compound provides a piperidine-based framework for such applications.

-

Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic fragment, it can be used in screening campaigns to identify initial hits that bind to protein targets. The reactive thiol handle then provides a straightforward vector for chemical elaboration to improve potency and selectivity.

-

Synthesis of Biologically Active Agents: Piperidine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antipsychotic properties. [7][9]This precursor enables the synthesis of novel analogs for screening and lead optimization.

Handling, Storage, and Safety

Proper handling is critical to ensure user safety and maintain the chemical integrity of the compound. The following guidelines are synthesized from safety data sheets. [10][11][12] Safety and Handling Protocol:

Caption: Safe Handling and Storage Flowchart.

Key Hazards:

-

Toxicity: Toxic if swallowed. [11][13]* Irritation: Causes skin and serious eye irritation/damage. [13]* Inhalation: Avoid inhaling dust or vapors. [10] Always consult the most current Safety Data Sheet (SDS) from your supplier before use. [11][14]In case of exposure, seek immediate medical attention. [12]

Experimental Protocol: Synthesis of an S-Alkylated Piperidine Derivative

This section provides a representative, self-validating protocol for the S-alkylation of this compound. The causality for each step is explained to provide field-proven insight.

Objective: To synthesize 4-((2-phenylethyl)thio)piperidine hydrochloride.

Materials:

-

This compound (1.0 eq)

-

(2-Bromoethyl)benzene (1.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (2M in Et₂O)

Methodology:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 eq) and anhydrous DMF.

-

Causality: An inert atmosphere is crucial to prevent the oxidative dimerization of the thiol into a disulfide, a common and often irreversible side reaction. Anhydrous solvent prevents unwanted side reactions with water.

-

-

Deprotonation:

-

Add potassium carbonate (2.5 eq) to the stirred suspension. Stir at room temperature for 30 minutes.

-

Causality: Two equivalents of base are required to neutralize the hydrochloride salt and deprotonate the thiol (pKa ~10), generating the highly nucleophilic thiolate anion. An excess (0.5 eq) is used to drive the reaction to completion. K₂CO₃ is a suitable base that is easily removed during workup.

-

-

Alkylation:

-

Add (2-bromoethyl)benzene (1.05 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and monitor by TLC (e.g., 10% MeOH/DCM with ninhydrin stain) until the starting material is consumed (typically 4-6 hours).

-

Causality: A slight excess of the electrophile ensures complete consumption of the valuable thiol. Heating increases the rate of the Sₙ2 reaction. TLC monitoring is a self-validating step to confirm reaction completion and avoid unnecessary heating that could lead to decomposition.

-

-

Aqueous Workup:

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with water, then with brine.

-

Causality: This procedure removes the water-soluble DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer.

-

-

Isolation of Free Base:

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: This step isolates the crude N-unsubstituted piperidine free base.

-

-

Salt Formation and Purification:

-

Dissolve the crude oil in a minimal amount of ethyl acetate.

-